molecular formula C9H18ClNO2 B12754151 5-t-Butyl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride CAS No. 84508-88-3

5-t-Butyl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride

Cat. No.: B12754151
CAS No.: 84508-88-3
M. Wt: 207.70 g/mol
InChI Key: QAYKZMPZXTXYNY-UHFFFAOYSA-N
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Description

5-t-Butyl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom and two oxygen atoms within its bicyclic framework. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .

Chemical Reactions Analysis

5-t-Butyl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

5-t-Butyl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-t-Butyl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes. The compound’s unique structure allows it to modulate the activity of enzymes and receptors, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

5-t-Butyl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the t-butyl group, which can significantly influence its chemical properties and applications.

Properties

CAS No.

84508-88-3

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

5-tert-butyl-6,8-dioxa-3-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-8(2,3)9-6-10-4-7(12-9)5-11-9;/h7,10H,4-6H2,1-3H3;1H

InChI Key

QAYKZMPZXTXYNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C12CNCC(O1)CO2.Cl

Origin of Product

United States

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